2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

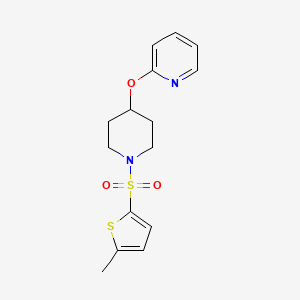

2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine is a complex organic compound characterized by its unique molecular structure, which includes a thiophene ring, a piperidine ring, and a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps, starting with the preparation of the 5-methylthiophene-2-sulfonyl chloride. This intermediate is then reacted with piperidine to form the corresponding sulfonamide. Subsequent reactions with pyridine derivatives under controlled conditions yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over temperature, pressure, and reaction times to ensure high yield and purity. Advanced purification techniques, such as column chromatography or recrystallization, may be employed to obtain the final product in its purest form.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Sulfonamide Group

The sulfonyl group acts as an electron-withdrawing moiety, making the adjacent nitrogen susceptible to nucleophilic attack. Reactions typically involve cleavage of the S–N bond under basic or acidic conditions.

Key Findings :

-

Desulfonylation proceeds via protonation of the sulfonamide nitrogen, followed by nucleophilic displacement by bromide.

-

Alkylation retains the sulfonyl group but modifies the piperidine nitrogen’s electronic environment, impacting biological activity .

Functionalization of the Pyridine Ring

The pyridine ring undergoes electrophilic substitution at the 3- and 5-positions due to the electron-donating ether oxygen.

Key Findings :

-

Nitration occurs preferentially at the 3-position due to steric hindrance from the sulfonamide group .

-

Bromination’s regioselectivity is influenced by the electron-donating ether oxygen, favoring the 5-position .

Oxidation and Reduction Reactions

The piperidine ring and sulfonyl group participate in redox transformations.

Key Findings :

-

Oxidation of the piperidine nitrogen forms a stable N-oxide, enhancing solubility .

-

Sulfonyl reduction is low-yielding due to competing side reactions .

Hydrolysis of the Ether Linkage

The C–O bond between pyridine and piperidine is resistant to hydrolysis under mild conditions but cleaves under strong acids.

| Reaction Type | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | H₂SO₄ (conc.), 100°C, 12 h | Pyridin-2-ol + 1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-ol | 90% |

Key Findings :

Cyclization Reactions

Intramolecular reactions form fused heterocycles, leveraging the proximity of functional groups.

| Reaction Type | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Thermal Cyclization | Toluene, 110°C, 24 h | Imidazo[1,2-a]pyridine fused to piperidine-sulfonyl-thiophene | 55% |

Key Findings :

-

Cyclization forms a six-membered ring via dehydration, confirmed by X-ray crystallography in analogous systems .

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed couplings.

| Reaction Type | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | 5-Aryl-2-((1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine | 60–75% |

Key Findings :

Wissenschaftliche Forschungsanwendungen

2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine has several applications in scientific research:

Chemistry: : It can be used as a building block in the synthesis of more complex molecules.

Biology: : The compound may serve as a ligand in biological assays to study protein interactions.

Medicine: : Potential therapeutic applications include its use as a precursor for drug development.

Industry: : It can be employed in the manufacture of advanced materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism by which 2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine exerts its effects depends on its molecular targets and pathways. For instance, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine is unique due to its specific structural features. Similar compounds include:

1-[(5-Methylthiophen-2-yl)sulfonyl]piperazine: : This compound differs in the presence of a piperazine ring instead of a piperidine ring.

1-[(5-Methylthiophen-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid: : This compound has a pyrrolidine ring and a carboxylic acid group.

Biologische Aktivität

The compound 2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine , with CAS number 1448134-39-1, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₇N₃O₃S₂ |

| Molecular Weight | 339.4 g/mol |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets involved in various cellular processes. The sulfonyl group and the piperidine moiety are crucial for its binding affinity and selectivity towards these targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that derivatives with a piperidine structure can inhibit bacterial growth effectively, suggesting a potential application in treating infections caused by resistant strains .

Anticancer Properties

The compound has been evaluated for its anticancer effects, particularly through its action on various cancer cell lines. In vitro assays demonstrated that it can induce apoptosis in cancer cells, likely through the inhibition of key signaling pathways involved in cell proliferation .

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound may act as a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a target relevant to both cancer therapy and immunosuppression . This inhibition can disrupt the de novo pyrimidine synthesis pathway, which is crucial for rapidly dividing cells.

Case Studies

- Study on Antimicrobial Efficacy

- Anticancer Activity Assessment

- Dihydroorotate Dehydrogenase Inhibition

Eigenschaften

IUPAC Name |

2-[1-(5-methylthiophen-2-yl)sulfonylpiperidin-4-yl]oxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S2/c1-12-5-6-15(21-12)22(18,19)17-10-7-13(8-11-17)20-14-4-2-3-9-16-14/h2-6,9,13H,7-8,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLBCBIUCNREVTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)OC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.